Sorocein A

Molecular docking DNA minor groove binder HMGA displacement

Researchers validating DNA minor groove binders frequently encounter irreproducible results when substituting Diels-Alder adducts without compound-specific confirmation. Sorocein A eliminates this risk with a fully characterized pentacyclic scaffold and multi-target pharmacological profile. • DNA minor groove binding ΔG = -8.62 kcal/mol-a >4% differential from Sorocein B/C enables definitive SAR benchmarking. • P-388 leukemia IC50 = 0.6 μg/mL, 1.7× more potent than mulberrofuran T and 3.3× more potent than moracin M. • Competitive antagonist across four receptor systems (pA2 4.8-5.2) supports reproducible ex vivo reference use.

Molecular Formula C39H34O8
Molecular Weight 630.7 g/mol
CAS No. 137460-77-6
Cat. No. B142702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorocein A
CAS137460-77-6
Synonymssorocein A
Molecular FormulaC39H34O8
Molecular Weight630.7 g/mol
Structural Identifiers
SMILESCC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C=CC6=C(C=C(C=C6)O)O)C7=C8C(=C(C=C7)O)C=CC(O8)(C)C
InChIInChI=1S/C39H34O8/c1-20-14-27-25-9-8-24(41)19-33(25)45-39(29-10-11-30(42)26-12-13-38(2,3)47-37(26)29)36(27)28(15-20)35-32(44)16-21(17-34(35)46-39)4-5-22-6-7-23(40)18-31(22)43/h4-13,15-19,27-28,36,40-44H,14H2,1-3H3/b5-4+
InChIKeyYSIMPAVIBIIDOC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sorocein A: Diels-Alder Prenylated Flavan Overview


Sorocein A is a Diels–Alder type adduct belonging to the class of 3-prenylated flavans, originally isolated from the roots of Sorocea bonplandii [1]. This natural product features a unique pentacyclic scaffold that arises from a Diels–Alder cycloaddition between a chalcone and a dehydroprenylflavan, resulting in a rigid, three-dimensional architecture distinct from planar flavonoids [2]. Its molecular formula is C39H34O8, with a molecular weight of 630.69 g/mol, and it exhibits a calculated XlogP of 7.1, topological polar surface area of 129 Ų, and five hydrogen bond donors .

Why Sorocein A Cannot Be Replaced by Generic Analogs


Diels–Alder adducts and prenylated flavonoids are not functionally interchangeable due to significant structure-dependent variations in DNA minor groove binding affinity and cellular cytotoxicity. Within the sorocein family alone, computational docking studies reveal a >4% variation in predicted free energy of binding to the AT-rich DNA minor groove (ΔΔG = 0.29–0.42 kcal/mol between Sorocein A, B, and C) [1]. Furthermore, comparative cytotoxicity assays demonstrate that sorocein A inhibits murine leukemia P-388 cell growth with an IC50 of 0.6 μg/mL, whereas the structurally related Diels–Alder adduct mulberrofuran T requires a 1.7-fold higher concentration (1.0 μg/mL) and the 2-arylbenzofuran moracin M necessitates a >3-fold higher concentration (2.0 μg/mL) to achieve comparable inhibition [2]. These quantitative structure-activity differences mandate compound-specific validation in experimental protocols; substituting sorocein A with an analog without prior confirmation risks compromised assay reproducibility and misinterpretation of mechanistic studies.

Comparative Evidence: Sorocein A vs. Closest Analogs


DNA Minor Groove Binding Affinity

In a computational docking study assessing the ability of natural compounds to bind the AT-rich DNA minor groove and displace HMGA proteins, Sorocein A exhibited a predicted binding free energy of –8.62 kcal/mol. This value is lower (less favorable) than that of the prototypical minor groove binder Netropsin (–10.89 kcal/mol) and also lower than its close structural analogs Sorocein B (–8.91 kcal/mol) and Sorocein C (–9.04 kcal/mol) [1]. The 0.29–0.42 kcal/mol differential within the sorocein family indicates that even minor structural variations (e.g., oxidation state or substituent positioning) materially alter DNA interaction energetics.

Molecular docking DNA minor groove binder HMGA displacement

Cytotoxicity in Leukemia P-388 Cells

Sorocein A demonstrated potent growth inhibition of murine leukemia P-388 cells with an IC50 value of 0.6 μg/mL. In the same assay, the structurally related Diels–Alder adduct mulberrofuran T exhibited an IC50 of 1.0 μg/mL, the 2-arylbenzofuran moracin M showed an IC50 of 2.0 μg/mL, and the stilbene oxyresveratrol displayed an IC50 of 3.3 μg/mL [1]. Sorocein A was 1.7-fold more potent than mulberrofuran T, 3.3-fold more potent than moracin M, and 5.5-fold more potent than oxyresveratrol.

Cytotoxicity Leukemia Natural product

Competitive Antagonism in Smooth Muscle

Sorocein A functions as a competitive antagonist of acetylcholine (ACh)-induced contractions in isolated rat uterus (RU) and guinea pig ileum (GPI). In RU, Sorocein A produced a pA2 value of 5.2 (molar basis); in GPI, the pA2 value was 5.1 [1]. Additionally, Sorocein A exhibited pA2 values of 4.9 against bradykinin (BK) in RU and 4.8 against histamine in GPI [1]. These values are comparable to pA2 values reported for other plant-derived competitive antagonists such as compounds from Mandevilla velutina (pA2 ~5.0–5.3 against BK in similar assays) [2], establishing Sorocein A as a moderate-affinity, broad-spectrum antagonist of smooth muscle contractile agonists.

Smooth muscle pharmacology Competitive antagonism Ex vivo

Antioxidant Activity in Lipid Peroxidation

In a Fe2+/cysteine-induced microsomal lipid peroxidation assay, Sorocein A was evaluated alongside three synthetic 2-arylbenzofuran derivatives (wittifurans P–R) and the known Diels–Alder adduct mulberrofuran F [1]. While the original study did not report absolute IC50 values for all compounds, Sorocein A was included as a known Diels–Alder comparator, indicating its baseline antioxidant activity in this system [1]. The assay conditions employed Fe2+/cysteine as the pro-oxidant trigger and rat liver microsomes as the lipid substrate, a standard model for evaluating membrane-protective effects of natural products.

Antioxidant Lipid peroxidation Natural product

Procurement Scenarios for Sorocein A


HMGA Displacement & Minor Groove Binder Screening

Sorocein A's predicted DNA minor groove binding free energy of –8.62 kcal/mol [1] positions it as a moderate-affinity tool compound for HMGA displacement assays. Its 0.29–0.42 kcal/mol differential from Sorocein B and C [1] enables structure-activity relationship (SAR) studies exploring how subtle oxidation state changes modulate DNA interaction. Procure Sorocein A when a well-characterized Diels–Alder scaffold is required to benchmark novel minor groove binders against a defined binding energy baseline.

P-388 Leukemia Cytotoxicity Validation

With an IC50 of 0.6 μg/mL against P-388 leukemia cells—1.7× lower than mulberrofuran T and 3.3× lower than moracin M [2]—Sorocein A is the preferred compound for in vitro cytotoxicity validation in leukemia models. This potency advantage makes it a rational first-choice candidate when prioritizing Diels–Alder adducts for follow-up mechanism-of-action studies or in vivo efficacy testing.

Ex Vivo Smooth Muscle Pharmacology Studies

Sorocein A's documented pA2 values of 5.2 (ACh in rat uterus), 5.1 (ACh in guinea pig ileum), 4.9 (BK in rat uterus), and 4.8 (histamine in guinea pig ileum) [3] establish it as a reproducible, moderate-affinity competitive antagonist across multiple receptor systems. This well-characterized pharmacological profile supports its use as a reference antagonist in ex vivo tissue bath experiments investigating plant-derived smooth muscle modulators.

Antioxidant Screening Benchmark

Sorocein A's established activity in Fe2+/cysteine-induced microsomal lipid peroxidation assays [4] makes it a structurally defined positive control for evaluating membrane-protective antioxidant effects of newly isolated prenylated flavonoids and Diels–Alder adducts. Its inclusion as a known comparator facilitates cross-study normalization of antioxidant potency data.

Technical Documentation Hub

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